molecular formula C11H11NO3 B1399805 Methyl 2-cyano-5-methoxy-4-methylbenzoate CAS No. 1138220-75-3

Methyl 2-cyano-5-methoxy-4-methylbenzoate

Cat. No. B1399805
M. Wt: 205.21 g/mol
InChI Key: RKAGQNNBFLRZRZ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-methoxy-4-methylbenzoate is a chemical compound with the CAS Number: 1138220-75-3 and a linear formula of C11H11NO3 .


Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2-cyano-5-methoxy-4-methylbenzoate are not provided in the search results .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Methyl 2-cyano-5-methoxy-4-methylbenzoate are not provided in the search results .

Scientific Research Applications

Summary of the Application

“Methyl 2-cyano-5-methoxy-4-methylbenzoate” is used in the synthesis of methyl cinnamate derivatives through the Heck reaction . This reaction is carried out under green conditions, which means it’s designed to reduce environmental impact .

Methods of Application or Experimental Procedures

The process utilizes a two-electrode setup with easily available anode and cathode materials . An appropriate potential difference is applied, and both the aryl halide and olefin substrates are electrochemically activated, leading to the formation of the desired methyl cinnamate derivatives .

Results or Outcomes

This innovative approach offers several significant advantages. It eliminates the need for toxic catalysts, reducing the environmental impact related to waste disposal . The mild reaction conditions allow for the use of a broad range of functional groups, enabling the synthesis of diverse methyl cinnamate derivatives . Moreover, the electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields . Additionally, the method is easily scalable, making it suitable for large-scale production .

2. Chromatography and Mass Spectrometry

“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might be used in the field of Chromatography and Mass Spectrometry . These techniques are often used in analytical chemistry to separate, identify, and quantify matter. The compound could potentially be used as a standard or a tracer in these experiments .

3. Biopharma Production

“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might also find applications in Biopharma Production . In this field, it could potentially be used in the synthesis of pharmaceuticals, particularly those that require complex organic compounds .

4. Green Solvent

“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might be used as a green solvent in various chemical reactions . Green solvents are environmentally friendly and are used to reduce the environmental impact of chemical processes . The compound could potentially be used in the synthesis of complex organic compounds .

5. Bulk Custom Synthesis

“Methyl 2-cyano-5-methoxy-4-methylbenzoate” might also find applications in Bulk Custom Synthesis . In this field, it could potentially be used in the synthesis of pharmaceuticals, particularly those that require complex organic compounds .

Safety And Hazards

The safety data sheet for Methyl 2-cyano-5-methoxy-4-methylbenzoate is not available in the search results .

Future Directions

The future directions for the research and application of Methyl 2-cyano-5-methoxy-4-methylbenzoate are not provided in the search results .

Relevant Papers Unfortunately, the search results do not provide any specific peer-reviewed papers related to Methyl 2-cyano-5-methoxy-4-methylbenzoate .

properties

IUPAC Name

methyl 2-cyano-5-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-4-8(6-12)9(11(13)15-3)5-10(7)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAGQNNBFLRZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-5-methoxy-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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